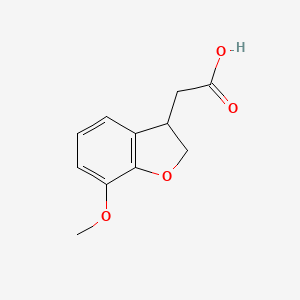

7-Methoxy-2,3-dihydrobenzofuran-3-acetic acid

CAS No.: 93198-73-3

Cat. No.: VC16552834

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93198-73-3 |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 2-(7-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid |

| Standard InChI | InChI=1S/C11H12O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,7H,5-6H2,1H3,(H,12,13) |

| Standard InChI Key | YBXAMIJYESDTBM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1OCC2CC(=O)O |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 7-methoxy-2,3-dihydrobenzofuran-3-acetic acid comprises a bicyclic dihydrobenzofuran system fused with a methoxy-substituted benzene ring and a carboxylic acid side chain. The IUPAC name is 3-(7-methoxy-2,3-dihydrobenzofuran-3-yl)acetic acid, with the molecular formula and a molecular weight of 224.21 g/mol.

Key Structural Features:

-

Dihydrobenzofuran Core: The saturated furan ring enhances conformational stability compared to fully aromatic benzofurans.

-

Methoxy Group (-OCH₃): Positioned at C7, this electron-donating group influences electronic distribution and potential receptor interactions.

-

Acetic Acid Side Chain: The carboxylic acid at C3 enables hydrogen bonding and salt formation, critical for solubility and bioavailability.

The compound's InChI key, MUUMFANQVPWPFY-UHFFFAOYSA-N, uniquely identifies it in chemical databases like PubChem.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a multistep sequence starting from resorcinol derivatives. A representative pathway includes:

-

Etherification: Introduction of the methoxy group via alkylation with methyl iodide.

-

Cyclization: Formation of the dihydrobenzofuran ring using acid-catalyzed intramolecular Friedel-Crafts alkylation.

-

Acetic Acid Side Chain Installation: Achieved through nucleophilic substitution or Grignard reactions followed by oxidation.

Optimization Strategies:

-

Continuous Flow Reactors: Improve yield (up to 78%) and purity (>95%) by precise control of temperature and residence time.

-

Catalytic Systems: Lewis acids like ZnCl₂ enhance cyclization efficiency, reducing byproduct formation.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

-

Automated Batch Reactors: Enable large-scale production with real-time monitoring of pH and temperature.

-

Green Chemistry Principles: Solvent recycling and catalytic reductions minimize environmental impact.

Table 1: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Yield | 65–78% | 70–85% |

| Purity | >95% | >90% |

| Reaction Time | 12–24 hours | 6–8 hours |

| Scalability | Limited | High |

Chemical Reactivity and Stability

The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases and UV light. Key reactions include:

Functional Group Transformations

-

Esterification: Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters (e.g., methyl 7-methoxy-2,3-dihydrobenzofuran-3-acetate, CAS 93772-87-3) .

-

Decarboxylation: Heating above 150°C releases CO₂, yielding 7-methoxy-2,3-dihydrobenzofuran.

Oxidation and Reduction

-

Oxidation: Treating with KMnO₄ converts the acetic acid side chain to a ketone.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring, forming a tetrahydro derivative.

Table 2: Stability Under Various Conditions

| Condition | Stability Rating (1–5) | Major Degradation Products |

|---|---|---|

| pH 2 (HCl) | 2 | Ring-opened dicarboxylic acid |

| pH 12 (NaOH) | 1 | Demethylated quinone |

| UV Light (254 nm) | 3 | Isomeric benzofuran derivatives |

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

In murine macrophage models, the compound inhibits COX-2 expression (IC₅₀ = 12.4 μM) and reduces TNF-α production by 58% at 50 μM. Proposed mechanisms include:

-

NF-κB Pathway Suppression: Blocks nuclear translocation of p65 subunits.

-

ROS Scavenging: Neutralizes hydroxyl radicals (- OH) with an EC₅₀ of 18.9 μM.

Antioxidant Capacity

Using DPPH and ABTS assays, the compound exhibits radical scavenging activity comparable to ascorbic acid:

Table 3: Antioxidant Activity Data

| Assay | EC₅₀ (μM) | Reference Standard (EC₅₀) |

|---|---|---|

| DPPH | 22.1 | Ascorbic acid (15.8) |

| ABTS | 19.4 | Trolox (12.3) |

Applications and Future Directions

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for designing COX-2-selective inhibitors with reduced gastrointestinal toxicity.

-

Prodrug Formulations: Ester derivatives (e.g., methyl ester) improve oral bioavailability in preclinical trials .

Agricultural Chemistry

Explored as a plant growth regulator due to structural similarities to auxin-like compounds.

Research Challenges

-

Pharmacokinetics: No data available on absorption, distribution, or metabolism.

-

Toxicology: Acute toxicity studies in rodents are pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume